N,N-Dimethyl-p-toluidine
N,N-Dimethyl-p-toluidine
4,N,N-Trimethylaniline is a N-methyl-N-alkylaniline. Its reaction with vinyl ether catalyzed by CuCl2 has been reported to afford tetrahydroquinolines. Its radical cation undergoes reaction with the anthracene radical anion and generation of electrogenerated chemiluminescence (ECL) has been observed.
N,n-dimethyl-p-toluidine appears as a clear colorless liquid with an aromatic odor. Density 0.937 g / cm3 (Lancaster) and insoluble in water. Hence floats on water. Toxic by skin absorption and inhalation. May release toxic vapors when burned.
N,n-dimethyl-p-toluidine appears as a clear colorless liquid with an aromatic odor. Density 0.937 g / cm3 (Lancaster) and insoluble in water. Hence floats on water. Toxic by skin absorption and inhalation. May release toxic vapors when burned.
Brand Name:
Vulcanchem
CAS No.:
99-97-8
VCID:
VC21259916
InChI:
InChI=1S/C9H13N/c1-8-4-6-9(7-5-8)10(2)3/h4-7H,1-3H3
SMILES:
CC1=CC=C(C=C1)N(C)C
Molecular Formula:
C9H13N
CH3C6H4N(CH3)2
C9H13N
CH3C6H4N(CH3)2
C9H13N
Molecular Weight:
135.21 g/mol
N,N-Dimethyl-p-toluidine
CAS No.: 99-97-8
Cat. No.: VC21259916
Molecular Formula: C9H13N
CH3C6H4N(CH3)2
C9H13N
Molecular Weight: 135.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4,N,N-Trimethylaniline is a N-methyl-N-alkylaniline. Its reaction with vinyl ether catalyzed by CuCl2 has been reported to afford tetrahydroquinolines. Its radical cation undergoes reaction with the anthracene radical anion and generation of electrogenerated chemiluminescence (ECL) has been observed. N,n-dimethyl-p-toluidine appears as a clear colorless liquid with an aromatic odor. Density 0.937 g / cm3 (Lancaster) and insoluble in water. Hence floats on water. Toxic by skin absorption and inhalation. May release toxic vapors when burned. |
|---|---|
| CAS No. | 99-97-8 |
| Molecular Formula | C9H13N CH3C6H4N(CH3)2 C9H13N |
| Molecular Weight | 135.21 g/mol |
| IUPAC Name | N,N,4-trimethylaniline |
| Standard InChI | InChI=1S/C9H13N/c1-8-4-6-9(7-5-8)10(2)3/h4-7H,1-3H3 |
| Standard InChI Key | GYVGXEWAOAAJEU-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N(C)C |
| Canonical SMILES | CC1=CC=C(C=C1)N(C)C |
| Boiling Point | 211.0 °C 211 °C 215 °C |
| Colorform | Clear colorless liquid Colorless to brown oil |
| Flash Point | 76 °C (closed cup) 83 °C |
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